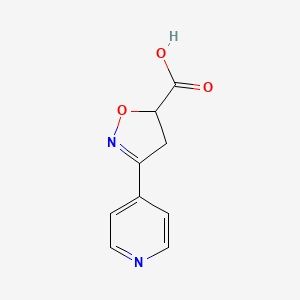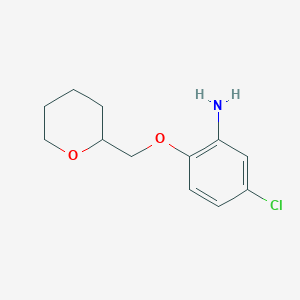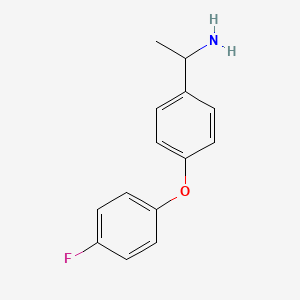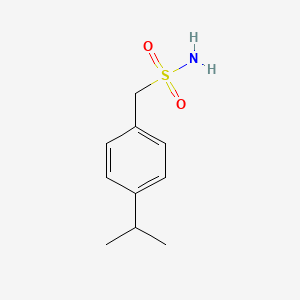
1-(4-Isopropylphenyl)methanesulfonamide
Übersicht
Beschreibung
1-(4-Isopropylphenyl)methanesulfonamide is a chemical compound with the molecular formula C10H15NO2S . It belongs to the class of organic compounds known as sulfonamides, which are organosulfur compounds containing a sulfonyl group (O=S=O) connected to an amine group (−NH2) .
Molecular Structure Analysis
The molecular structure of this compound consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2), with the sulfonyl group further connected to a 4-isopropylphenyl group .Chemical Reactions Analysis
Sulfonamides, including this compound, are generally unreactive due to the rigidity of the functional group . They can undergo a variety of acid-base reactions. The N-H bond can be deprotonated, and arylsulfonamides can undergo ortho-lithiation .Wissenschaftliche Forschungsanwendungen
Chemoselective N-Acylation Reagents
1-(4-Isopropylphenyl)methanesulfonamide has been studied for its potential in developing chemoselective N-acylation reagents. Specifically, research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides derived from this compound revealed them to be promising candidates due to their excellent chemoselectivity, highlighting their utility in synthetic organic chemistry (Kondo et al., 2000).
Pd-catalyzed N-arylation
The compound has been utilized in the Pd-catalyzed N-arylation of methanesulfonamide, offering a more benign alternative to traditional methods. This methodology circumvents the use of potentially genotoxic reagents and byproducts, making it an attractive approach in the synthesis of complex molecules, as demonstrated in the synthesis of dofetilide (Rosen et al., 2011).
COX-2 Inhibitors
This compound derivatives have shown potential as COX-2 inhibitors, a class of drugs that have significant medical importance. The presence of a methanesulfonamide group at specific positions on 1,5-diarylpyrazole can result in potent and selective COX-2 inhibitors, illustrating the compound's relevance in drug development (Singh et al., 2004).
Catalysis in Asymmetric Dihydroxylations
Research has also explored the role of this compound in catalysis, specifically in Sharpless asymmetric dihydroxylations. It is hypothesized to function as a cosolvent, aiding in the transfer of hydroxide ions from the water phase to the organic phase, and as a general acid catalyst, protonating intermediate osmate esters of conjugated aromatic olefins (Junttila & Hormi, 2009).
Structural Studies
The compound has been subject to structural studies, particularly in derivatives like nimesulidetriazole derivatives. These studies explore the molecular geometry, intermolecular interactions, and the nature of hydrogen bonds, shedding light on the compound's structural properties and potential applications in designing new materials or drugs (Dey et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that sulfonamides, a class of compounds to which this molecule belongs, often target enzymes involved in folate metabolism .
Mode of Action
Sulfonamides, including 1-(4-Isopropylphenyl)methanesulfonamide, are known to inhibit the activity of enzymes involved in folate metabolism . They do this by mimicking the natural substrate of these enzymes, thereby preventing the substrate from binding and the enzyme from functioning properly .
Biochemical Pathways
The inhibition of enzymes involved in folate metabolism disrupts the synthesis of nucleotides, which are essential for DNA replication . This disruption can lead to a halt in cell growth and division, particularly in rapidly dividing cells .
Pharmacokinetics
It is known that sulfonamides generally have good oral bioavailability and are distributed widely in the body .
Result of Action
The molecular and cellular effects of this compound’s action are likely to include a reduction in DNA synthesis and cell division due to the disruption of folate metabolism . This can lead to a decrease in the growth and proliferation of certain types of cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
1-(4-Isopropylphenyl)methanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including enzyme inhibition or activation, binding interactions, and changes in gene expression. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This compound has been shown to interact with enzymes involved in metabolic pathways, altering their activity and regulation . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions, but its effects on cellular function can vary depending on the duration of exposure . Long-term studies have indicated that prolonged exposure to this compound can lead to significant changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects observed with this compound, where a certain dosage is required to achieve the desired therapeutic outcome . At higher doses, it can cause toxicity and adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in the metabolism of certain substrates, leading to changes in metabolite levels and metabolic flux . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect its bioavailability and efficacy, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence its interactions with other biomolecules and its overall activity, providing insights into its cellular functions.
Eigenschaften
IUPAC Name |
(4-propan-2-ylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-8(2)10-5-3-9(4-6-10)7-14(11,12)13/h3-6,8H,7H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHGEDDAENKRCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655650 | |
| Record name | 1-[4-(Propan-2-yl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64732-36-1 | |
| Record name | 4-(1-Methylethyl)benzenemethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64732-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Propan-2-yl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386006.png)
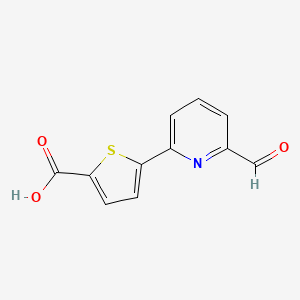
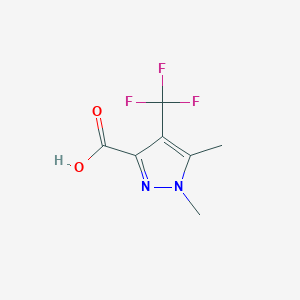

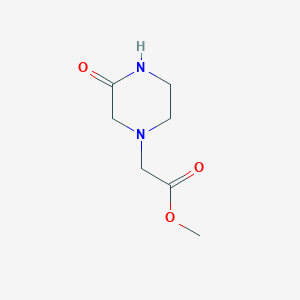
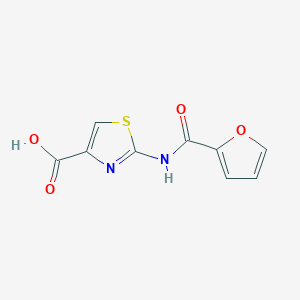

![[2-(Oxan-4-yloxy)pyridin-4-yl]methanamine](/img/structure/B1386019.png)
![4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386020.png)
